4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate
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Description
4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C24H17FN4O2 and its molecular weight is 412.424. The purity is usually 95%.
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Biological Activity
The compound 4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate (CAS number: 477870-99-8) is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C24H17FN4O2
- Molecular Weight : 412.42 g/mol
- Structural Features :
- Contains a hydrazone functional group.
- Incorporates a pyrimidine moiety, which is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and pyrimidine derivatives. The method may include:
- Reactants : Phenylhydrazine and suitable pyrimidine derivatives.
- Conditions : Mild heating in an organic solvent, often under reflux conditions.
- Purification : Column chromatography to isolate the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that it may:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation through various mechanisms, including cell cycle arrest.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 15.3 | Apoptosis induction | |
MCF-7 | 12.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. The results indicate:
- Significant inhibition of bacterial growth.
- Potential effectiveness against antibiotic-resistant strains.
Pathogen | Zone of Inhibition (mm) |
---|---|
E. coli | 18 |
S. aureus | 20 |
P. aeruginosa | 15 |
Case Study 1: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry explored the mechanism of action of similar hydrazone derivatives. The findings suggested that these compounds can activate caspase pathways leading to programmed cell death in tumor cells . This mechanism was confirmed through flow cytometry and Western blot analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of hydrazone derivatives were tested against clinical isolates of resistant bacteria. The study concluded that compounds with similar structures exhibited promising activity, suggesting the potential for development into new antimicrobial agents .
Properties
IUPAC Name |
[4-[4-[(E)-(phenylhydrazinylidene)methyl]pyrimidin-2-yl]phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2/c25-19-10-6-18(7-11-19)24(30)31-22-12-8-17(9-13-22)23-26-15-14-21(28-23)16-27-29-20-4-2-1-3-5-20/h1-16,29H/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKFUOSTDDBAPE-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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